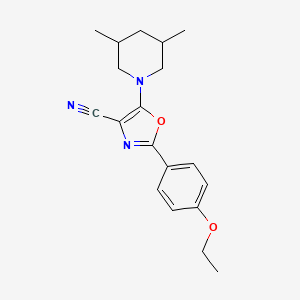

![molecular formula C18H22N4O2S2 B4061564 N-(5-{[2-(环己基氨基)-2-氧代乙基]硫代}-1,3,4-噻二唑-2-基)-3-甲基苯甲酰胺](/img/structure/B4061564.png)

N-(5-{[2-(环己基氨基)-2-氧代乙基]硫代}-1,3,4-噻二唑-2-基)-3-甲基苯甲酰胺

描述

The compound “N-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of thiadiazole derivatives is usually achieved in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The structures of the synthesized compounds are confirmed by various methods including FT-IR, 1H NMR, 13C NMR, and MS spectral data .Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . The molecular structure of the compound can be confirmed by various spectroscopic techniques .Chemical Reactions Analysis

Thiadiazole derivatives exhibit a wide variety of chemical reactions due to their mesoionic nature, which allows them to cross cellular membranes and interact strongly with biological targets .Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary widely depending on their specific structure. For example, the compound “N-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide” has a molecular formula of C18H22N4O3S2 and an average mass of 406.522 Da .科学研究应用

合成与化学性质

N-(5-{[2-(环己基氨基)-2-氧代乙基]硫代}-1,3,4-噻二唑-2-基)-3-甲基苯甲酰胺是一种化学化合物,表现出有趣的合成途径和性质。例如,Balya 等人(2008 年)探讨了 N-(1-氯-2-氧代-2-苯基乙基)羧酰胺与硫代氨基脲的反应,这产生了 5-氨基-2-肼基-1,3-噻唑的衍生物。这些化合物经盐酸加热后进一步转化,生成取代的 3-氨基-2-硫代乙内酰脲 (Balya、Vasilenko、Brovarets 和 Drach,2008 年)。

抗菌和抗肿瘤特性

多项研究强调了噻二唑衍生物的抗菌和抗肿瘤特性。例如,Desai 等人(2013 年)合成并筛选了一系列 N-(5-(2-(5-(芳基亚烷基)-4-氧代-3-苯基噻唑烷-2-亚烷基)肼基羰基)-4-甲基噻唑-2-基)-4-甲氧基苯甲酰胺,用于体外抗菌和抗真菌活性。这些化合物对细菌和真菌感染显示出潜在的治疗干预作用 (Desai、Rajpara 和 Joshi,2013 年)。同样,Gür 等人(2020 年)发现,源自 5-取代-1,3,4-噻二唑-2-胺的席夫碱对癌细胞系表现出强大的 DNA 保护能力和细胞毒性,表明它们在化疗中的潜力 (Gür 等人,2020 年)。

噻二唑衍生物的合成

噻二唑衍生物的合成一直是人们感兴趣的话题,因为它们具有药理学意义。Theoclitou 等人(2011 年)报道发现了一种新型的驱动蛋白纺锤体蛋白抑制剂,该抑制剂是从一系列噻二唑衍生物中鉴定的,表明它们在癌症治疗中的应用 (Theoclitou 等人,2011 年)。此外,Aggarwal 和 Hooda(2021 年)展示了使用家用紧凑型荧光灯偶然合成 1,2,4-噻二唑,提出了一种生产这些化合物的新方法 (Aggarwal 和 Hooda,2021 年)。

质量控制和标准化

噻二唑衍生物的质量控制和标准化对于它们在医学中的应用至关重要。Sych 等人(2018 年)开发了识别、确定杂质和定量测定 N-(5-乙基-[1,3,4]-噻二唑-2-基)-2-硝基苯甲酰胺的方法,该化合物具有很高的抗惊厥活性 (Sych、Bevz、Sych、Rakhimova、Yaremenko 和 Perekhoda,2018 年)。

作用机制

安全和危害

While specific safety and hazard information for this compound is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. In general, thiadiazole derivatives are considered pharmacologically significant scaffolds due to their broad and potent activity .

未来方向

Thiadiazole derivatives, including “N-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide”, continue to be a focus of research due to their broad types of biological activity . Future research may focus on further exploring the biological activities of these compounds and developing more potent and selective agents for various therapeutic applications .

属性

IUPAC Name |

N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S2/c1-12-6-5-7-13(10-12)16(24)20-17-21-22-18(26-17)25-11-15(23)19-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSJOPCKWWEVNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-ethylbenzamide](/img/structure/B4061481.png)

methyl]benzamide](/img/structure/B4061488.png)

![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4061497.png)

![4-(4-chlorophenyl)-2-[2-nitro-5-(1-piperazinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B4061501.png)

![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methyl-2-pyridinyl)acetamide](/img/structure/B4061517.png)

![ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4061530.png)

![(2R*,6R*)-2-allyl-1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B4061539.png)

![2-[4-({[4-(benzyloxy)phenyl]amino}carbonothioyl)-1-piperazinyl]-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4061547.png)

![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B4061550.png)

![N-(4-{5-[(4-tert-butylbenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B4061557.png)

![6-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-5-cyano-N-(4-fluorophenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4061567.png)